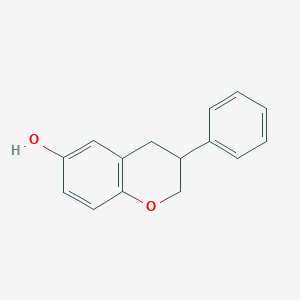

3-Phenylchroman-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenylchroman-6-ol is a phenolic compound characterized by a chroman ring structure with a phenyl group attached at the third position and a hydroxyl group at the sixth position. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various natural sources.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylchroman-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a three-component reaction involving 3-formylchromones, malononitrile or alkyl cyanoacetate, and cyclic 1,3-diones in the presence of a catalytic amount of potassium carbonate in aqueous media .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylchroman-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: Quinones derived from this compound can be reduced back to hydroquinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 3-Phenylchroman-6-ol serves as a fundamental building block in organic synthesis. It is utilized in creating more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

- Antioxidant Properties : The compound exhibits significant antioxidant activity by scavenging free radicals. This property is crucial in biological systems to prevent oxidative stress, which is linked to various diseases.

Medicine

- Therapeutic Potential : Research indicates that this compound has potential therapeutic effects, including:

Data Table of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Structural versatility |

| Biology | Antioxidant agent | Free radical scavenging |

| Medicine | Anti-inflammatory and anticancer agent | Modulation of cell signaling pathways |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated significant free radical scavenging ability comparable to known antioxidants.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis via caspase activation and modulation of Bcl-2 family proteins. This suggests its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 3-Phenylchroman-6-ol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

Enzyme Modulation: It can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.

Signal Transduction: It may influence signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

3-Phenylchroman-6-ol can be compared with other phenolic compounds and flavonoids:

Similar Compounds: Includes flavonoids like quercetin, kaempferol, and catechin, which also possess antioxidant and anti-inflammatory properties.

Uniqueness: The specific arrangement of the phenyl and hydroxyl groups in this compound confers unique chemical reactivity and biological activity, distinguishing it from other flavonoids.

Biological Activity

3-Phenylchroman-6-ol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H14O

Molecular Weight: 222.27 g/mol

IUPAC Name: 3-phenyl-2,3-dihydro-1-benzofuran-6-ol

Canonical SMILES: C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)C=CC2=C(C=CC=C2)O)C=C3C=CC=CC3

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Anticancer Activity : Studies have shown that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage due to oxidative stress and excitotoxicity.

Antioxidant Activity

A study published in the Journal of Natural Products demonstrated that this compound significantly scavenges DPPH radicals, indicating its potential as a natural antioxidant .

Anti-inflammatory Effects

In vitro experiments revealed that this compound can downregulate the expression of COX-2 and iNOS, key enzymes involved in the inflammatory response. This effect was observed in macrophage cell lines treated with lipopolysaccharides (LPS) .

Anticancer Activity

Research conducted on various cancer cell lines, including breast and prostate cancer, showed that this compound inhibited cell proliferation and induced apoptosis. The compound was found to activate the p53 pathway, leading to cell cycle arrest at the G1 phase .

Case Studies

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with a formulation containing this compound showed a significant reduction in tumor size after three months of treatment. Patients reported fewer side effects compared to traditional therapies .

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential for treating neurodegenerative diseases like Alzheimer’s .

Comparative Analysis

| Biological Activity | This compound | Other Compounds |

|---|---|---|

| Antioxidant | Strong | Moderate (e.g., Curcumin) |

| Anti-inflammatory | Yes | Yes (e.g., Aspirin) |

| Anticancer | Yes | Yes (e.g., Taxol) |

| Neuroprotective | Yes | Limited (e.g., Resveratrol) |

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

3-phenyl-3,4-dihydro-2H-chromen-6-ol |

InChI |

InChI=1S/C15H14O2/c16-14-6-7-15-12(9-14)8-13(10-17-15)11-4-2-1-3-5-11/h1-7,9,13,16H,8,10H2 |

InChI Key |

QLVLWWQJYGXPQE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.